Methyl 2-(4-cyano-4-methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-cyano-4-methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]acetate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of a cyano group, a trifluoromethyl group, and a piperidine ring in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-cyano-4-methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]acetate typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-cyano-4-methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and mechanisms.
Medicine: Possible development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups may play a role in binding affinity and specificity. The piperidine ring could facilitate the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-cyano-4-methylpiperidin-1-yl)-2-phenylacetate: Lacks the trifluoromethyl group.
Methyl 2-(4-cyano-4-methylpiperidin-1-yl)-2-[2-chlorophenyl]acetate: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Methyl 2-(4-cyano-4-methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]acetate makes it unique, as this group can significantly influence the compound’s chemical properties, such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 2-(4-cyano-4-methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-16(11-21)7-9-22(10-8-16)14(15(23)24-2)12-5-3-4-6-13(12)17(18,19)20/h3-6,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOWVFDUWHTFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(C2=CC=CC=C2C(F)(F)F)C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.